molecular formula C9H15N3O B11912488 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole

3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B11912488
M. Wt: 181.23 g/mol
InChI Key: YONREVWIEOKSMK-UHFFFAOYSA-N
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Description

3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azepane derivatives with nitrile oxides, which leads to the formation of the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include oxadiazole N-oxides, amine derivatives, and various substituted oxadiazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of these targets. The azepane ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azepan-2-yl)quinoline
  • 3-(Azepan-2-yl)-2-oxobutanoate
  • 3-(Azepan-2-yl)-5-methylaniline

Uniqueness

3-(Azepan-2-yl)-5-methyl-1,2,4-oxadiazole is unique due to the presence of both the oxadiazole and azepane rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-(azepan-2-yl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C9H15N3O/c1-7-11-9(12-13-7)8-5-3-2-4-6-10-8/h8,10H,2-6H2,1H3

InChI Key

YONREVWIEOKSMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2CCCCCN2

Origin of Product

United States

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